molecular formula C8H9NO3 B1266290 (4-Aminophenoxy)acetic acid CAS No. 2298-36-4

(4-Aminophenoxy)acetic acid

Cat. No. B1266290
CAS RN: 2298-36-4
M. Wt: 167.16 g/mol
InChI Key: GIFGMEWQGDEWKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Aminophenoxy)acetic acid derivatives can be achieved through various chemical pathways. One method involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by a selective reduction of the nitro group to the amino group, yielding ethyl-2-(4-aminophenoxy)acetate as a precursor for further chemical modifications (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of (4-Aminophenoxy)acetic acid derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. X-ray structure determination of synthesized compounds provides detailed insights into their molecular geometry, confirming the presence of the aminophenoxyacetic moiety and allowing for a comprehensive understanding of their molecular conformations and interactions (Altowyan et al., 2022).

Chemical Reactions and Properties

(4-Aminophenoxy)acetic acid and its derivatives participate in various chemical reactions, including coupling reactions and polymerization processes. These reactions are pivotal for the synthesis of complex organic molecules, medicinal compounds, and polymers with specific properties. The amino group in the molecule acts as a reactive site for further functionalization, enabling the introduction of various substituents into the molecule, thus altering its chemical and physical properties.

Physical Properties Analysis

The physical properties of (4-Aminophenoxy)acetic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different chemical processes and material applications. The crystalline structure, as revealed by X-ray analysis, provides insight into the molecular packing and non-covalent interactions within the crystal lattice, which are essential for understanding the material's stability and solubility (Altowyan et al., 2022).

Chemical Properties Analysis

The chemical properties of (4-Aminophenoxy)acetic acid, such as reactivity, stability, and acidity, are determined by the functional groups present in the molecule. The presence of both the amino and acetoxy groups provides a unique combination of reactivity, enabling the compound to undergo various chemical transformations. These properties are fundamental for the compound's utility in synthesizing target molecules with desired functionalities and applications in different fields of chemistry and materials science.

For more in-depth analysis and specific details on the synthesis, structure, and properties of (4-Aminophenoxy)acetic acid and its derivatives, the studies by Altowyan et al. (2022) provide valuable insights (Altowyan et al., 2022).

Scientific Research Applications

  • Proteomics Research

    • (4-Aminophenoxy)acetic acid is used as a specialty product in proteomics research .
  • Synthesis of m-Aryloxy Phenols

    • m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
    • They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
    • The synthesis of m-aryloxy phenols involves many methods, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Williamson Etherification of Paracetamol

    • (4-Aminophenoxy)acetic acid hydrochloride was prepared in two steps, both inspired by Bezwada’s recently patented protocol .
    • The first step is the Williamson etherification of Paracetamol .
  • Pharmaceuticals

    • Phenoxy acetic acid is used in the manufacture of pharmaceuticals .
    • It exists as solid crystals that are needle-shaped, colourless, and readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid .
  • Pesticides and Fungicides

    • Phenoxy acetic acid is also used in the production of pesticides and fungicides .
  • Dyes

    • Phenoxy acetic acid is used in the production of dyes .

properties

IUPAC Name

2-(4-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGMEWQGDEWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177525
Record name (p-Aminophenoxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenoxy)acetic acid

CAS RN

2298-36-4
Record name 2-(4-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2298-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (p-Aminophenoxy)acetic acid
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Record name 2298-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36983
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Record name (p-Aminophenoxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-aminophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
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Record name (P-AMINOPHENOXY)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
C Morar, L Cost, P Lameiras, C Antheaume… - Synthetic …, 2015 - Taylor & Francis
Starting from N-(4-hydroxyphenyl)acetamide (Paracetamol, convergent approach) or from cyanuric chloride in reaction with 4-aminophenol (divergent approach), two synthetic routes …
Number of citations: 5 www.tandfonline.com
S Ionescu-Zinca, P Lameiras, D Porumb… - … Babes-Bolyai. Chemia, 2020 - go.gale.com
Starting from etheric type derivatives of 4-aminophenol, namely (4-aminophenoxy) acetic acid or 4-(4-aminophenoxy) butyric acid and 4-(n-octyloxy) aniline, we report herein two routes …
Number of citations: 2 go.gale.com
C Morar, L Cost, M Darabantu - STUDIA UNIVERSITATIS BABES …, 2015 - researchgate.net
Starting from N-(4-hydroxyphenyl) acetamide (Paracetamol), a three steps synthesis of (4-aminophenoxy) acetic acid and 4-(4-aminophenoxy) butyric acid is comparatively discussed. …
Number of citations: 2 www.researchgate.net
AK Mitra, S Ghosh, S Chakraborty, S Basu… - Journal of …, 2013 - Elsevier
Two new fluorescent carboxylic acid derivatives having 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yloxy)acetic acid [OTHCA] and 2…
Number of citations: 20 www.sciencedirect.com
I Lalezari, P Lalezari - Journal of medicinal chemistry, 1989 - ACS Publications
LR-16 (8g4) was prepared by a multistep reaction starting from 4-nitrophenol2 with an overall yield of 25-28%(see Scheme I). In view of the biological im-portance of this new class of …
Number of citations: 36 pubs.acs.org
B Dittmann, G Renner - Naunyn-Schmiedeberg's Archives of …, 1977 - Springer
It is shown that 4-acetaminophenoxyacetic acid (APOA) is an urinary metabolite of phenacetin. APOA was isolated by means of silica gel TLC in various solvent systems from the urine …
Number of citations: 8 link.springer.com
RS Bezwada - Biomaterials, 2010 - ACS Publications
For the first time, a number of hydrolytically degradable aromatic isocyanates including diisocyanates are synthesized. These highly reactive diisocyanates are similar to MDI but are …
Number of citations: 2 pubs.acs.org
L Zhang - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title hydrobromide salt, C8H10NO3+·Br−, the positive charge resides on the N atom and the carboxyl –CO2 end of the cation carries an H atom. In the crystal, N—H⋯Br, O—H⋯Br …
Number of citations: 9 scripts.iucr.org
X Chen, S Xiang, T Tao - 2010 International Conference on …, 2010 - ieeexplore.ieee.org
Bamboo wood is ready to be affected by mold, which leads to large amounts of economic losses. the drug safety of benzene/alcohol extractives from Pinus elliottii leavies were analyzed …
Number of citations: 0 ieeexplore.ieee.org
H Wu, H Xu, C Marivingt‐Mounir… - Pest management …, 2019 - Wiley Online Library
Systemicity of agrochemicals is an advantageous property for controlling phloem sucking insects, as well as pathogens and pests not accessible to contact products. After the …
Number of citations: 44 onlinelibrary.wiley.com

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